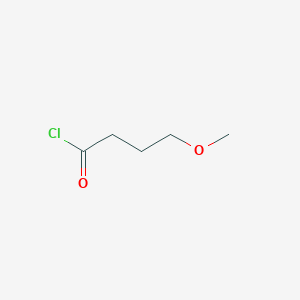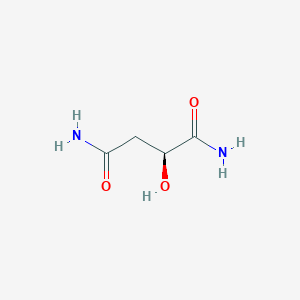
4-Methoxybutanoyl chloride
Overview
Description
4-Methoxybutanoyl chloride is a chemical compound with the molecular formula C5H9ClO2 . It has a molecular weight of 136.57700 .
Synthesis Analysis
The synthesis of 4-Methoxybutanoyl chloride can be achieved through various methods. One such method involves the use of thionyl chloride in petroleum ether . In this process, 4-methoxybutyric acid is suspended in petroleum ether, to which a solution of thionyl chloride is slowly added . The mixture is then stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of 4-Methoxybutanoyl chloride consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . It contains a total of 16 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 acyl halogenide (aliphatic), and 1 ether (aliphatic) .Scientific Research Applications
1. Chemical Spectroscopy and Analysis
4-Methoxybutanoyl chloride has been studied for its interactions with Lewis acids, forming either donor-acceptor complexes or delocalized carbenium ions. These interactions can be characterized by 13C NMR spectroscopy, providing valuable insights for chemical analysis and synthesis (Eyley, Heaney, & Sodhi, 1987).
2. Kinetics and Solvolysis Studies
Research has been conducted on the solvolysis (chemical reaction with water) of different benzoyl halides, including 4-methoxybutanoyl chloride, in microemulsions. Such studies are crucial for understanding the chemical behavior of this compound in different environments, which has implications in various fields like pharmaceuticals and material sciences (Fernández, García‐Río, Godoy, & Leis, 2003).
3. Polymer Synthesis
4-Methoxybutanoyl chloride has been used in the synthesis of polymers. For instance, it has been involved in the in situ end group modification of hyperbranched polyesters, highlighting its role in creating materials with varied properties like solubility and thermal stability (Kricheldorf, Bolender, & Wollheim, 1999).
4. Insecticide Synthesis
It has been used in the synthesis of new compounds with potential applications as insecticides. This demonstrates its utility in developing new agrichemical products (Rong, 2008).
5. Photocrosslinkable Polymers
The compound has applications in photocrosslinkable polymers, which are useful in photoresist and photolithographic applications. These polymers can be tailored for specific absorptions, sensitivities, and solubilities, crucial for advanced material design (Borden, 1978).
Mechanism of Action
Target of Action
4-Methoxybutanoyl chloride is a reactive acylating agent . It can react with various biological targets such as carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions and pathways within the cell.
Mode of Action
The compound interacts with its targets through a process known as acylation . In this process, 4-Methoxybutanoyl chloride forms a covalent bond with its target molecule, altering the target’s structure and function . This interaction can lead to various changes in the biochemical processes within the cell.
Biochemical Pathways
Given its reactivity with carboxylic acids, alcohols, and amines, it can potentially influence a wide range of biochemical pathways involving these molecules . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of 4-Methoxybutanoyl chloride’s action would depend on the specific targets it interacts with. By acylating these targets, the compound could alter their function, leading to changes in the biochemical processes they are involved in .
properties
IUPAC Name |
4-methoxybutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQIREFMSWXIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510095 | |
| Record name | 4-Methoxybutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61882-39-1 | |
| Record name | 4-Methoxybutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B1658626.png)
![(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B1658627.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N~2~-(methanesulfonyl)-N~2~-phenylglycinamide](/img/structure/B1658629.png)
![3-{2-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylhydrazinyl}-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B1658630.png)




![Acetamide, N-[2-(3,5-dimethoxyphenoxy)ethyl]-](/img/structure/B1658641.png)